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Compound of Interest

Compound Name: VU0467485

Cat. No.: B611759 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information for investigating the off-target effects of VU0467485, a

potent and selective M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM).

Frequently Asked Questions (FAQs)
Q1: What is the primary target of VU0467485?

A1: The primary target of VU0467485 is the muscarinic acetylcholine receptor 4 (M4). It acts as

a positive allosteric modulator (PAM), enhancing the receptor's response to the endogenous

ligand, acetylcholine.[1][2][3]

Q2: What are the known off-target effects of VU0467485?

A2: The most significant known off-target activity of VU0467485 is binding to the rat GABAA

receptor with an IC50 of 1.2 μM in radioligand binding assays.[1] Ancillary pharmacology

screening against a panel of 200 targets indicated no other significant off-target activities

(IC50s or EC50s > 10 μM).[1]

Q3: How selective is VU0467485 for the M4 receptor over other muscarinic subtypes?

A3: VU0467485 is highly selective for the M4 receptor over other muscarinic subtypes (M1, M2,

M3, and M5). In functional assays, it shows robust potentiation of M4 with significantly lower or

no activity at the other subtypes.
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Q4: Has VU0467485 been screened against a broader panel of targets?

A4: Yes, VU0467485 was assessed in an internal AstraZeneca/Cerep panel against 200

targets, which included binding and functional assays for various receptors, ion channels, and

transporters. While the specific list of all 200 targets is proprietary, such panels typically include

a wide range of CNS and cardiovascular targets to assess potential safety liabilities. A

representative list of targets commonly found in such safety pharmacology panels is provided

in the table below.

Data Presentation
Table 1: In Vitro Potency and Selectivity of VU0467485

Target Assay Type Species
Potency
(EC50/IC50)

Reference

M4 Receptor

Calcium

Mobilization

(PAM)

Human 78.8 nM

M4 Receptor

Calcium

Mobilization

(PAM)

Rat 26.6 nM

M1, M2, M3, M5

Receptors

Functional

Assays
Human, Rat > 10 µM

GABAA Receptor
Radioligand

Binding
Rat 1.2 µM

hERG Functional Assay Human > 11 µM

Cardiac Ion

Channel Panel

Functional

Assays
- > 33 µM

Table 2: Representative Off-Target Safety Panel

This table lists examples of targets commonly included in broad off-target screening panels to

assess the safety profile of a compound.
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Target Class Representative Targets

GPCRs

Adrenergic (α1, α2, β1, β2), Dopamine (D1, D2,

D3, D4, D5), Serotonin (5-HT1A, 5-HT2A, 5-

HT2B, 5-HT3), Histamine (H1, H2), Opioid (μ, δ,

κ)

Ion Channels
Sodium (Nav1.5), Potassium (hERG, KCNQ1),

Calcium (Cav1.2)

Transporters

Dopamine Transporter (DAT), Norepinephrine

Transporter (NET), Serotonin Transporter

(SERT)

Enzymes
Cyclooxygenase (COX-1, COX-2),

Phosphodiesterases (PDEs)

Experimental Protocols
1. Radioligand Binding Assay for Off-Target Assessment (e.g., GABAA Receptor)

Objective: To determine the binding affinity of VU0467485 for a potential off-target receptor.

Materials:

Cell membranes prepared from cells expressing the target receptor (e.g., rat brain

homogenate for GABAA).

Radioligand specific for the target receptor (e.g., [3H]-Flunitrazepam for the

benzodiazepine site on the GABAA receptor).

VU0467485 stock solution.

Assay buffer (e.g., Tris-HCl buffer).

96-well microplates.

Glass fiber filters.
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Scintillation fluid and counter.

Method:

Prepare serial dilutions of VU0467485.

In a 96-well plate, add the cell membrane preparation, the specific radioligand at a

concentration near its Kd, and varying concentrations of VU0467485 or vehicle.

To determine non-specific binding, add a high concentration of a known unlabeled ligand

for the target receptor to a set of wells.

Incubate the plate at an appropriate temperature for a sufficient time to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using

a scintillation counter.

Calculate the specific binding at each concentration of VU0467485 and determine the

IC50 value by non-linear regression analysis.

2. Calcium Mobilization Assay for M4 Receptor Potentiation

Objective: To measure the potentiation of acetylcholine-induced calcium mobilization by

VU0467485 at the M4 receptor.

Materials:

CHO or HEK293 cells stably expressing the human or rat M4 receptor and a G-protein

chimera (e.g., Gαqi5) to enable calcium signaling.

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Acetylcholine (ACh).
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VU0467485 stock solution.

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

96- or 384-well black, clear-bottom microplates.

A fluorescence plate reader with automated injection capabilities.

Method:

Seed the cells in the microplates and allow them to attach overnight.

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

Prepare serial dilutions of VU0467485.

Add the different concentrations of VU0467485 to the cells and incubate for a short period.

Using the fluorescence plate reader, measure the baseline fluorescence.

Inject a sub-maximal (EC20) concentration of acetylcholine and record the change in

fluorescence over time.

Determine the peak fluorescence response for each concentration of VU0467485.

Plot the response against the concentration of VU0467485 and fit the data to a sigmoidal

dose-response curve to determine the EC50 for potentiation.

Troubleshooting Guides
Issue 1: High background or non-specific binding in the radioligand binding assay.
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Possible Cause Troubleshooting Step

Radioligand concentration too high.
Use a radioligand concentration at or below its

Kd value.

Insufficient washing.
Increase the number and volume of washes

during the filtration step.

Radioligand sticking to filters.
Pre-soak the filters in a solution like

polyethyleneimine (PEI).

Inadequate blocking of non-specific sites.
Include a blocking agent like bovine serum

albumin (BSA) in the assay buffer.

Issue 2: No or low signal in the calcium mobilization assay.

Possible Cause Troubleshooting Step

Poor cell health.
Ensure cells are healthy and not over-confluent.

Use fresh cell cultures.

Inefficient dye loading.

Optimize dye concentration and incubation time.

Ensure the use of a dispersing agent like

Pluronic F-127 if recommended.

Incorrect acetylcholine concentration.
Verify the EC20 concentration of acetylcholine

for your cell line.

Inactive VU0467485.
Check the storage and handling of the

compound. Prepare fresh dilutions.

Low receptor expression.
Confirm the expression of the M4 receptor in

your cell line.

Issue 3: High well-to-well variability.
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Possible Cause Troubleshooting Step

Inconsistent cell seeding.
Ensure a homogenous cell suspension before

seeding and use calibrated pipettes.

Pipetting errors.
Use automated liquid handling systems if

available. Be careful with manual pipetting.

Edge effects in the plate.
Avoid using the outer wells of the microplate or

fill them with buffer.
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Caption: M4 muscarinic receptor signaling pathway.
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Caption: GABAA receptor signaling pathway.
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Caption: Experimental workflow for off-target investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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